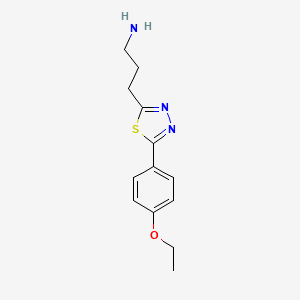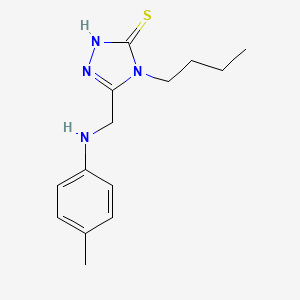![molecular formula C16H9BrO B11766960 6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
6-Bromonaphtho[1,2-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromonaphtho[1,2-b]benzofuran is a chemical compound with the molecular formula C16H9BrO. . This compound is characterized by the presence of a bromine atom attached to the naphtho[1,2-b]benzofuran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[1,2-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphtho[1,2-b]benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions vary depending on the desired product.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions typically involve the use of inert atmospheres and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromonaphtho[1,2-b]benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromonaphtho[1,2-b]benzofuran is not well-documentedThese compounds can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and biological activities . For example, some benzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis .
Comparison with Similar Compounds
6-Bromonaphtho[1,2-b]benzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the bromine atom, which may result in different chemical reactivity and biological activities.
3-Bromonaphtho[2,3-b]benzofuran: Has the bromine atom in a different position, which can lead to variations in its chemical and biological properties.
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds have been studied for their potential as melanin concentrating hormone receptor 1 antagonists and may have different therapeutic applications compared to this compound.
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
6-bromonaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-9-10-5-1-2-6-11(10)16-15(13)12-7-3-4-8-14(12)18-16/h1-9H |
InChI Key |
HKOSVJNOASITNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2OC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


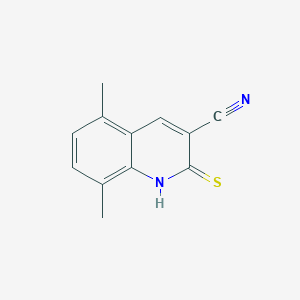
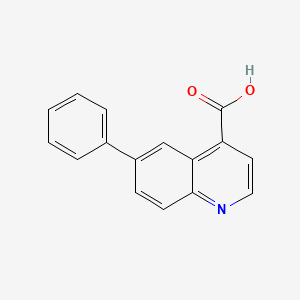

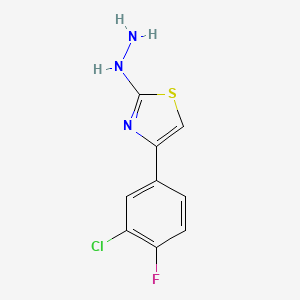
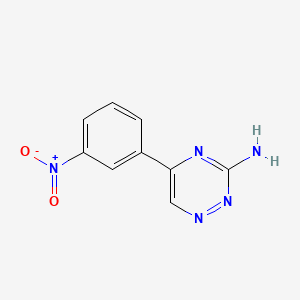
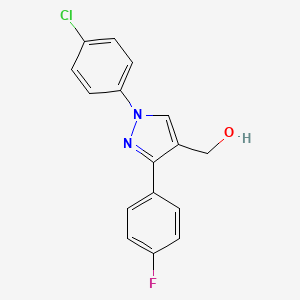
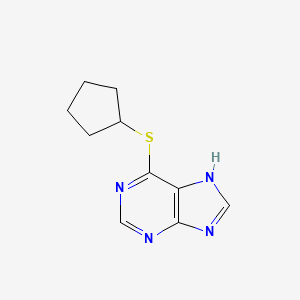
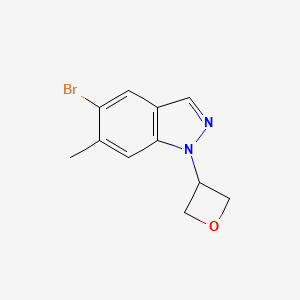
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
